1-Methylnaphthalene-2-carboxaldehyde
Overview
Description
1-Methylnaphthalene-2-carboxaldehyde is an organic compound with the molecular formula C12H10O. It is a derivative of naphthalene, characterized by a methyl group at the first position and a formyl group at the second position on the naphthalene ring. This compound is used in various chemical syntheses and has applications in multiple scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-2-carboxaldehyde can be synthesized through several methods. One common approach involves the formylation of 1-methylnaphthalene using Vilsmeier-Haack reaction, where 1-methylnaphthalene reacts with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the second position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale formylation reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Methylnaphthalene-2-carboxaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: 1-Methylnaphthalene-2-carboxylic acid.
Reduction: 1-Methylnaphthalene-2-methanol.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
1-Methylnaphthalene-2-carboxaldehyde is utilized in several scientific research areas:
Mechanism of Action
The mechanism of action of 1-methylnaphthalene-2-carboxaldehyde involves its reactivity as an aldehyde. The formyl group can participate in nucleophilic addition reactions, forming various adducts. In biological systems, it can interact with nucleophiles such as amino acids and proteins, potentially leading to the formation of Schiff bases and other derivatives .
Comparison with Similar Compounds
1-Methylnaphthalene: Lacks the formyl group and is primarily used as a reference fuel for diesel engines.
2-Methylnaphthalene: Isomeric with 1-methylnaphthalene but with the methyl group at the second position.
Naphthalene-2-carboxaldehyde: Similar structure but without the methyl group at the first position.
Uniqueness: 1-Methylnaphthalene-2-carboxaldehyde is unique due to the presence of both a methyl and a formyl group on the naphthalene ring, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
1-methylnaphthalene-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-9-11(8-13)7-6-10-4-2-3-5-12(9)10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUIHIHIXOLGDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80492929 | |
Record name | 1-Methylnaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80492929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35699-45-7 | |
Record name | 1-Methyl-2-naphthalenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35699-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylnaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80492929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylnaphthalene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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